5-Bromotryptamine hydrochloride

Descripción general

Descripción

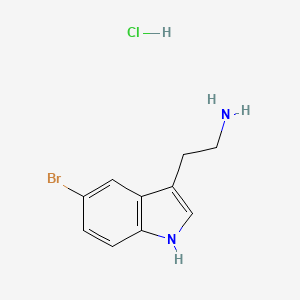

5-Bromotryptamine hydrochloride is a chemical compound with the molecular formula C10H11BrN2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromotryptamine hydrochloride typically involves the bromination of indole followed by the introduction of an ethanamine group. One common method involves the reaction of 5-bromoindole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromotryptamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine atom or the indole ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Aplicaciones Científicas De Investigación

Neuroscience Research

5-Bromotryptamine hydrochloride primarily acts as a serotonin receptor agonist , making it instrumental in neuroscience research. Its interactions with serotonin receptors help elucidate the mechanisms underlying mood disorders and neuropharmacology. Notably, it has been studied for its potential effects on:

- Mood Disorders : The compound's agonistic activity at serotonin receptors positions it as a candidate for exploring treatments for depression and anxiety disorders .

- Cognitive Function : Research indicates that this compound may enhance cognitive functions and prevent memory impairments induced by drugs like scopolamine, which is often used to model Alzheimer's disease .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a precursor in synthesizing various drugs targeting the central nervous system. Its structural properties allow researchers to develop new therapeutic agents aimed at treating neuropsychiatric disorders. This includes:

- Antipsychotic Agents : The compound's relationship with the 5-hydroxytryptamine type 2A receptor is critical for developing innovative antipsychotic medications .

- Anti-parasitic Treatments : Its activity at specific serotonin receptors has led to investigations into its potential as an anti-schistosomal agent, targeting parasitic infections.

Biochemical Assays

Researchers utilize this compound in various biochemical assays to study the effects of serotonin-related compounds. This application aids in understanding neurotransmitter functions and interactions within biological systems:

- Enzyme Interactions : The compound interacts with enzymes like serotonin N-acetyltransferase, influencing melatonin production, which is vital for regulating sleep patterns and circadian rhythms.

- Receptor Binding Studies : It is employed to assess binding affinities and activities at different serotonin receptor subtypes, providing insights into receptor pharmacology .

Drug Discovery

The unique properties of this compound facilitate the exploration of new therapeutic agents. Its structure-activity relationship studies have revealed that minor modifications can significantly impact biological activity, leading to:

- New Therapeutic Agents : Researchers are investigating derivatives of 5-Bromotryptamine to enhance efficacy against conditions like depression and anxiety .

- Potential Drug Candidates : Studies have shown that certain derivatives exhibit improved receptor binding and antagonist activities compared to the parent compound, suggesting avenues for novel drug development .

Analytical Chemistry

In analytical chemistry, this compound is utilized in techniques such as chromatography and spectrometry. These methods are essential for identifying and quantifying similar compounds within complex mixtures:

- Chromatography : The compound aids in separating components in samples, allowing for detailed analysis of biochemical pathways involving serotonin .

- Spectrometry : It is used to characterize compounds based on mass spectrometry data, contributing to the identification of new biomolecules.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study demonstrated its capacity to prevent cognitive deficits in animal models induced by scopolamine, indicating its potential as a cognitive enhancer .

- Another investigation focused on its role in modulating inflammatory responses within marine organisms, expanding its therapeutic applications beyond neuropharmacology.

Mecanismo De Acción

The mechanism of action of 5-Bromotryptamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)

- Tryptamine

- 1H-Indole-3-ethanamine, N-methyl- (N-Methyltryptamine)

Uniqueness

5-Bromotryptamine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other indole derivatives and makes it a valuable compound for specific research and industrial applications.

Actividad Biológica

5-Bromotryptamine hydrochloride (C10H11BrN2·HCl) is a derivative of tryptamine, a compound known for its significant biological activities, particularly in neuropharmacology and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from tryptamine and is characterized by the presence of a bromine atom at the 5-position of the indole ring. This modification alters its interaction with various biological targets, primarily serotonin receptors, which are crucial in mood regulation and other neurophysiological processes.

Target Receptors:

The primary target of this compound is the serotonin receptor family, particularly the 5-HT2A receptor. This receptor is implicated in various neuropsychiatric disorders, including depression and anxiety. The compound acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of serotonin and other monoamines in the brain, potentially enhancing mood and cognitive functions .

Biochemical Pathways:

this compound influences several biochemical pathways:

- Serotonin Pathway: By inhibiting monoamine oxidase, it prevents the breakdown of serotonin, leading to increased availability in synaptic clefts.

- Cell Signaling: It modulates cell signaling pathways involved in neurotransmission and hormonal regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and distributed throughout the body. Its bioavailability is affected by its solubility and stability within biological systems. Studies suggest that the compound exhibits a half-life conducive to therapeutic use, although specific data on its metabolism and excretion remain limited.

Biological Effects

Cellular Effects:

Research has shown that this compound can influence cellular processes such as:

- Gene Expression: It modulates gene expression related to stress response and neuronal plasticity.

- Metabolic Activity: The compound has been observed to alter metabolic rates in neuronal cells, indicating potential neuroprotective effects .

Case Studies:

- Neuropsychiatric Disorders: In animal models, administration of this compound has resulted in improved outcomes in tests for anxiety and depression, suggesting its potential as an antidepressant agent .

- Reproductive Health: A study involving prepubertal male rats indicated that analogs of bromotryptamines could delay puberty onset, highlighting their impact on hormonal regulation .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other brominated tryptamines:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Bromotryptamine | Antidepressant-like effects | MAOI; Serotonin receptor agonist |

| 6-Bromotryptamine | Moderate antagonist at 5-HT2A | Receptor blockade |

| N-acetyl-5-bromotryptamine | Delayed puberty in animal models | Hormonal modulation |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Propiedades

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXCOYSKSUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531308 | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81868-12-4 | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.